molecular formula C14H25ClN2O5S3 B608427 L-693612 hydrochloride CAS No. 138301-72-1

L-693612 hydrochloride

Cat. No. B608427
CAS RN: 138301-72-1
M. Wt: 432.99
InChI Key: HRTKKCNBQAABDC-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-693612 HCl is a carbonic anhydrase inhibitor.

Scientific Research Applications

Carbon-13 Nuclear Magnetic Resonance Studies

  • Study of Helix-Coil Transition : Poly-L-lysine hydrochloride, closely related to L-693612 hydrochloride, has been studied using 13C Fourier-transform nuclear magnetic resonance spectroscopy. This study provided insights into the helix-coil transition in aqueous solution, contributing to our understanding of molecular structures in biochemistry (Saito & Smith, 1973).

Effects of Hydrochloride on L-DOPA-Induced Cytotoxicity

  • Cytotoxicity in PC12 Cells : Research has shown that certain hydrochlorides can impact L-DOPA-induced cytotoxicity in PC12 cells, suggesting implications for neurological research and potential therapeutic applications (Yin et al., 2004).

Biopolymer-Clay Hydrogel Composites as Drug Carrier

  • Controlled Release Drug Carrier : Studies have focused on the use of hydrochlorides like lidocaine hydrochloride in developing controlled release drug carriers, enhancing drug delivery systems (Kevadiya et al., 2011).

Electro-Oxidation Mechanism and Voltammetric Determination

  • Analytical Techniques : Lidocaine hydrochloride's electro-oxidation mechanism has been studied, contributing to the development of analytical techniques for pharmaceutical preparations (Rahbar et al., 2015).

Isotope Dilution-AMS Technique

  • Low Chlorine Content Water Analysis : The isotope dilution-AMS technique, applicable to hydrochlorides, helps in accurately determining low chlorine content in water samples, crucial for environmental and geological research (Bouchez et al., 2015).

Chemical Isotope Labeling LC-MS

  • Metabolomics Research : The study of hydroxyl-containing metabolites, including those related to hydrochlorides, using LC-MS techniques, enhances our understanding of metabolomics (Zhao et al., 2016).

Novel Skin Permeation Enhancers

  • Drug Transdermal Delivery Systems : Research into ionic liquids based on amino acids, including hydrochlorides, has led to the development of novel skin permeation enhancers, significant in pharmacology (Zheng et al., 2020).

High-Field Chlorine NMR Spectroscopy

  • Hydrogen Bonding Environment Study : Solid-state NMR spectroscopy studies of organic hydrochloride salts, including those similar to L-693612 hydrochloride, provide insights into hydrogen bonding environments in chemistry (Bryce et al., 2001).

properties

CAS RN

138301-72-1

Product Name

L-693612 hydrochloride

Molecular Formula

C14H25ClN2O5S3

Molecular Weight

432.99

IUPAC Name

(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C14H24N2O5S3.ClH/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20;/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20);1H/t10-,12-;/m0./s1

InChI Key

HRTKKCNBQAABDC-JGAZGGJJSA-N

SMILES

CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-693612 hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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